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molecular formula C16H20ClNO3 B8310330 (4-Chloro-3-formyl-benzyl)cyclopropyl-carbamic acid tert-butyl ester

(4-Chloro-3-formyl-benzyl)cyclopropyl-carbamic acid tert-butyl ester

Cat. No. B8310330
M. Wt: 309.79 g/mol
InChI Key: FAFWLWWSZMIWPV-UHFFFAOYSA-N
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Patent
US07799805B2

Procedure details

MnO2 (815 mg, 8.44 mmol) was added to a sol. of (4-chloro-3-hydroxymethyl-benzyl)-cyclopropyl-carbamic acid tert-butyl ester (526 mg, 1.69 mmol) in CH3CN (34 mL). The mixture was stirred at rt for 3 h, and was filtered over Celite, and washed with CH3CN and CH2Cl2. Evaporation of the solvents under reduced pressure yielded the crude title compound (563 mg, quantitative yield) that was used further without purification. LC-MS: tR=1.05 min; ES+: 310.04.
Name
(4-chloro-3-hydroxymethyl-benzyl)-cyclopropyl-carbamic acid tert-butyl ester
Quantity
526 mg
Type
reactant
Reaction Step One
Name
Quantity
34 mL
Type
solvent
Reaction Step One
Name
Quantity
815 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6](=[O:21])[N:7]([CH2:11][C:12]1[CH:17]=[CH:16][C:15]([Cl:18])=[C:14]([CH2:19][OH:20])[CH:13]=1)[CH:8]1[CH2:10][CH2:9]1)([CH3:4])([CH3:3])[CH3:2]>CC#N.O=[Mn]=O>[C:1]([O:5][C:6](=[O:21])[N:7]([CH2:11][C:12]1[CH:17]=[CH:16][C:15]([Cl:18])=[C:14]([CH:19]=[O:20])[CH:13]=1)[CH:8]1[CH2:10][CH2:9]1)([CH3:4])([CH3:2])[CH3:3]

Inputs

Step One
Name
(4-chloro-3-hydroxymethyl-benzyl)-cyclopropyl-carbamic acid tert-butyl ester
Quantity
526 mg
Type
reactant
Smiles
C(C)(C)(C)OC(N(C1CC1)CC1=CC(=C(C=C1)Cl)CO)=O
Name
Quantity
34 mL
Type
solvent
Smiles
CC#N
Name
Quantity
815 mg
Type
catalyst
Smiles
O=[Mn]=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at rt for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
was filtered over Celite
WASH
Type
WASH
Details
washed with CH3CN and CH2Cl2
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvents under reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)(C)(C)OC(N(C1CC1)CC1=CC(=C(C=C1)Cl)C=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 563 mg
YIELD: CALCULATEDPERCENTYIELD 107.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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